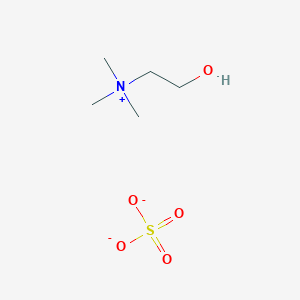
(2-Hydroxyethyl)trimethylazanium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)trimethylazanium sulfate, also known as choline sulfate, is a quaternary ammonium salt. It is a vitamin-like substance that is essential for various physiological functions in the body. Choline is a precursor of the neurotransmitter acetylcholine and is involved in the synthesis of phospholipids, which are crucial for cell membrane integrity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)trimethylazanium sulfate can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by the addition of sulfuric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)trimethylazanium sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of choline to betaine aldehyde and then to betaine.
Reduction: Choline can be reduced to form trimethylamine and ethanol.
Substitution: Choline can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Betaine
Reduction: Trimethylamine and ethanol
Substitution: Various substituted choline derivatives
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)trimethylazanium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Choline is essential for the synthesis of acetylcholine, a neurotransmitter involved in muscle control and memory.
Medicine: It is used in the treatment of liver diseases and as a dietary supplement to prevent choline deficiency.
Industry: Choline sulfate is used as an additive in animal feed to promote growth and improve feed efficiency.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)trimethylazanium sulfate involves its role as a methyl donor in various biochemical pathways. It participates in the synthesis of phosphatidylcholine, which is essential for cell membrane structure and function. Choline also acts as a precursor for acetylcholine, which is crucial for neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Choline chloride: Another quaternary ammonium salt with similar functions but different anionic counterpart.
Betaine: An oxidation product of choline with additional methyl groups.
Phosphatidylcholine: A phospholipid containing choline as a headgroup.
Uniqueness
(2-Hydroxyethyl)trimethylazanium sulfate is unique due to its sulfate anion, which imparts different solubility and stability properties compared to other choline salts. This makes it particularly useful in specific industrial and research applications .
Propiedades
Fórmula molecular |
C5H14NO5S- |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-hydroxyethyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/C5H14NO.H2O4S/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H2,1,2,3,4)/q+1;/p-2 |
Clave InChI |
BEGQGLXNDYZRLK-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCO.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



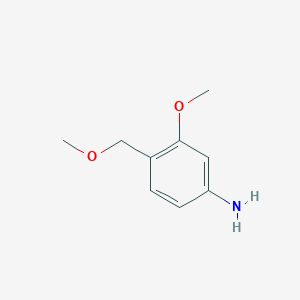

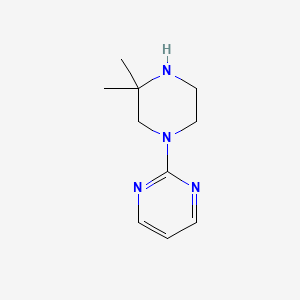


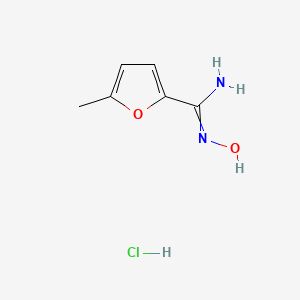
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B11719740.png)
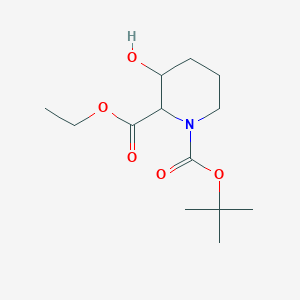

![6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11719761.png)
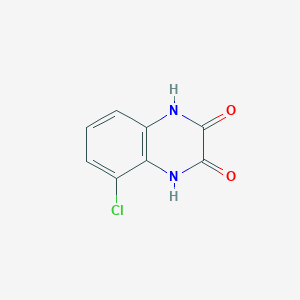
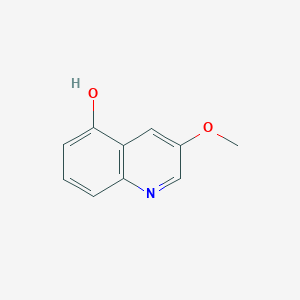
![6-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B11719793.png)
